molecular formula C13H19ClN2O2 B564923 Benzyl Piperidin-4-ylcarbamate Hydrochloride CAS No. 207296-89-7

Benzyl Piperidin-4-ylcarbamate Hydrochloride

Cat. No. B564923
CAS RN: 207296-89-7
M. Wt: 270.757
InChI Key: PRLHASMXVOZART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl Piperidin-4-ylcarbamate Hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2 . It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of Benzyl Piperidin-4-ylcarbamate Hydrochloride involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .


Molecular Structure Analysis

The molecular structure of Benzyl Piperidin-4-ylcarbamate Hydrochloride is represented by the InChI code: 1S/C14H20N2O2/c17-14 (16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2, (H,16,17) and the InChI key is BZHPVEHRXAKHMV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Benzyl Piperidin-4-ylcarbamate Hydrochloride has a molecular weight of 270.76 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological and Pharmacological Applications

Derivatives of piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Inhibition of Histone Methyltransferase EZH2

One specific application of piperidin-4-yl-carbamates is in the inhibition of Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the PRC2 complex and thus represents a key candidate oncology target for pharmacological intervention .

Synthesis of Bicyclic Carbamates

Bicyclic carbamates, which are precursors of Sedum alkaloid derivatives, can be synthesized from piperidin-4-yl-carbamates .

Anticancer Applications

Amino-4-(1-piperidine) pyridine has been used in the treatment of DLD-1 and HT29 cells, down-regulating EMT . This compound has shown potential in suppressing colon cancer cells .

Synthesis of Trisubstituted 4-Aminopiperidines

Piperidin-4-yl-carbamates can be used in the synthesis of trisubstituted 4-aminopiperidines .

Safety and Hazards

The safety information for Benzyl Piperidin-4-ylcarbamate Hydrochloride indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Piperidines and their derivatives continue to be an area of active research due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary target of Benzyl Piperidin-4-ylcarbamate Hydrochloride, also known as 4-(Cbz-amino)piperidine Hydrochloride, is the EZH2 enzyme , which is part of the Polycomb Repressive Complex 2 (PRC2) . This complex plays a significant role in transcriptional silencing, in part by installing methylation marks on lysine 27 of histone 3 . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis .

Mode of Action

The compound interacts with its target, the EZH2 enzyme, by binding to the catalytic site . This interaction is facilitated by the benzyl-piperidine group, which provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Biochemical Pathways

The action of Benzyl Piperidin-4-ylcarbamate Hydrochloride on the EZH2 enzyme affects the biochemical pathway of transcriptional silencing. By inhibiting the EZH2 enzyme, the compound prevents the installation of methylation marks on histone 3, thereby disrupting the function of the PRC2 complex . This disruption can lead to changes in gene expression, potentially reversing the transcriptional silencing associated with certain malignancies .

Result of Action

The result of the compound’s action is a disruption of the PRC2 complex’s function, leading to changes in gene expression . This can potentially reverse the transcriptional silencing associated with certain malignancies, making Benzyl Piperidin-4-ylcarbamate Hydrochloride a potential candidate for oncology treatments .

properties

IUPAC Name

benzyl N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLHASMXVOZART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662465
Record name Benzyl piperidin-4-ylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl Piperidin-4-ylcarbamate Hydrochloride

CAS RN

207296-89-7
Record name Benzyl piperidin-4-ylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-(piperidin-4-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.